molecular formula C7H12F3N B11767756 [1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine

[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine

Cat. No.: B11767756
M. Wt: 167.17 g/mol
InChI Key: BAMXGKRTTDVNKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine typically involves the reaction of cyclobutylmethanamine with a trifluoroethylating agent. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: can be compared with other similar compounds such as:

The presence of the trifluoroethyl group in This compound imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs .

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

[1-(2,2,2-trifluoroethyl)cyclobutyl]methanamine

InChI

InChI=1S/C7H12F3N/c8-7(9,10)4-6(5-11)2-1-3-6/h1-5,11H2

InChI Key

BAMXGKRTTDVNKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(F)(F)F)CN

Origin of Product

United States

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